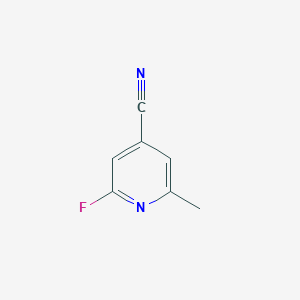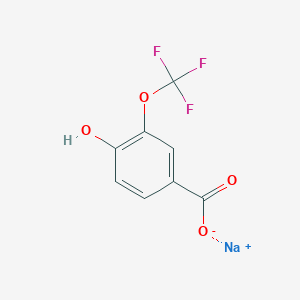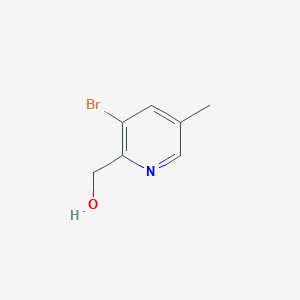
2-Fluoro-6-methylpyridine-4-carbonitrile
説明
“2-Fluoro-6-methylpyridine-4-carbonitrile” is a chemical compound with the molecular formula C7H5FN2 . It is also known as "4-Pyridinecarbonitrile, 2-fluoro-6-methyl-" .
Physical And Chemical Properties Analysis
The boiling point of “2-Fluoro-6-methylpyridine-4-carbonitrile” is predicted to be 221.9±35.0 °C and the density is predicted to be 1.19±0.1 g/cm3 .科学的研究の応用
Synthesis and Structural Analysis
2-Fluoro-6-methylpyridine-4-carbonitrile is a compound of interest in synthetic chemistry due to its potential as an intermediate in the synthesis of various organic compounds. Although the direct applications of this specific compound in research are not highlighted in the literature, closely related compounds have been studied for their synthesis, structural characteristics, and applications in creating complex organic molecules.
For instance, the synthesis and structural analysis of derivatives of pyridine carbonitriles have been extensively studied. One study focused on the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, detailing the novel protocol used for its synthesis and the analysis of its structural features using IR, NMR, and electronic spectroscopy (Jukić et al., 2010). This work emphasizes the importance of understanding the structural properties of pyridine derivatives for their application in further synthetic chemistry endeavors.
Application in Medicinal Chemistry
The derivatives of pyridine carbonitriles, similar in structure to 2-Fluoro-6-methylpyridine-4-carbonitrile, have found applications in medicinal chemistry. For example, 4-Fluoropyrrolidine derivatives are significant in the synthesis of dipeptidyl peptidase IV inhibitors, showcasing the utility of fluorinated pyridine derivatives in drug development (Singh & Umemoto, 2011). This highlights the potential utility of 2-Fluoro-6-methylpyridine-4-carbonitrile in the synthesis of biologically active compounds.
Non-Linear Optical Properties
Another interesting aspect of research involving pyridine carbonitriles is the study of their non-linear optical properties. The detailed investigation of the photophysical properties of related compounds, such as 6-Amino-2-methylpyridine-3-carbonitrile, using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), sheds light on the potential application of these compounds in non-linear optics (Sakthi et al., 2017). Such studies suggest the broader applicability of 2-Fluoro-6-methylpyridine-4-carbonitrile derivatives in materials science and engineering.
Corrosion Inhibition
Research into pyridine derivatives has also explored their use as corrosion inhibitors, indicating the versatility of these compounds in industrial applications. A study on pyrazolo[3,4-b]pyridines, synthesized using ultrasonic irradiation, investigated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Dandia et al., 2013). This demonstrates the potential for 2-Fluoro-6-methylpyridine-4-carbonitrile and its derivatives in addressing corrosion, a significant issue in industrial processes.
特性
IUPAC Name |
2-fluoro-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSKFJMJLYLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylpyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)


![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
